molecular formula C20H23NO3 B250451 N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer: B250451
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: GNDVBLOWLZUKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as DMF-TBOA, is a compound that has been extensively studied for its potential therapeutic applications. DMF-TBOA is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate, the main excitatory neurotransmitter in the brain. Inhibition of EAAT2 leads to an increase in extracellular glutamate levels, which has been implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

Wirkmechanismus

N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a potent inhibitor of EAAT2, which is responsible for the reuptake of glutamate in the brain. Inhibition of EAAT2 leads to an increase in extracellular glutamate levels, which has been implicated in a variety of neurological disorders. The increased glutamate levels can lead to overstimulation of glutamate receptors, which can result in excitotoxicity and neuronal death.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels resulting from inhibition of EAAT2 by this compound can have a variety of biochemical and physiological effects. These effects include increased neuronal excitability, increased oxidative stress, and activation of inflammatory pathways. These effects can ultimately lead to neuronal damage and death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAAT2, which allows for the specific manipulation of glutamate levels in the brain. It has also been extensively studied in animal models of neurological disorders, which provides a wealth of data for further research. However, this compound also has limitations for use in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not well understood. It is also expensive and difficult to synthesize, which can limit its availability for research.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. One direction is to further explore its potential therapeutic applications in neurological disorders. Another direction is to investigate its long-term effects and potential side effects. Additionally, there is a need for the development of more potent and selective inhibitors of EAAT2, which could have even greater therapeutic potential. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound, which could increase its availability for research.

Synthesemethoden

N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenylamine with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. In animal models of stroke, this compound has been shown to reduce infarct size and improve neurological function. In animal models of epilepsy, this compound has been shown to reduce seizure frequency and duration. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal loss.

Eigenschaften

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C20H23NO3/c1-14-5-8-17(12-15(14)2)21-20(22)16-6-9-18(10-7-16)24-13-19-4-3-11-23-19/h5-10,12,19H,3-4,11,13H2,1-2H3,(H,21,22)

InChI-Schlüssel

GNDVBLOWLZUKHG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.